N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide
Overview
Description
“N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C7H11N5O3 . It is a laboratory chemical and not intended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of functional molecules used in various applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” consists of seven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis
The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Physical And Chemical Properties Analysis
The molecular weight of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is 213.19 g/mol .Scientific Research Applications
Anti-Cancer Properties
Anti-Fungal Activity
Anti-Inflammatory Effects
Antibacterial Activity
DNA Binding
Potential Anticancer Agents
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFWFHDJMMTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1CC/C(=N/O)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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